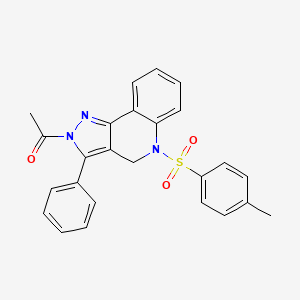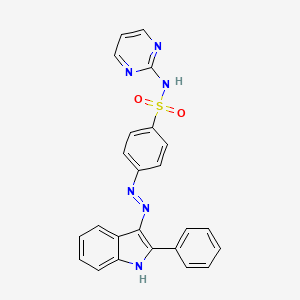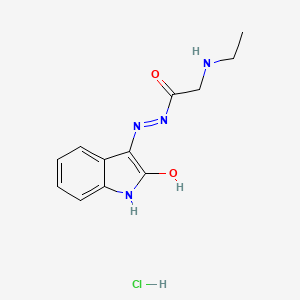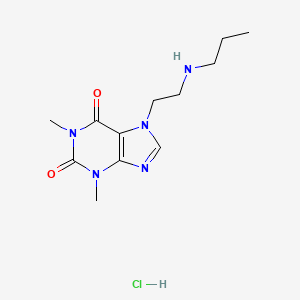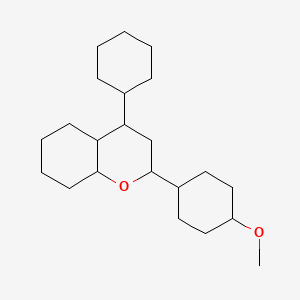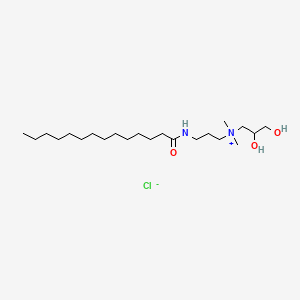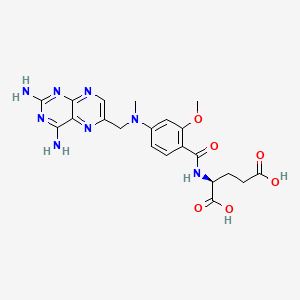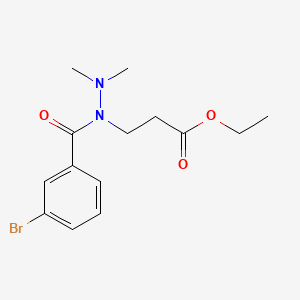
Benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core substituted with a bromine atom at the 3-position and a hydrazide group at the 1-position, which is further modified with an ethoxy and oxopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps:
-
Bromination of Benzoic Acid: : The initial step involves the bromination of benzoic acid to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
-
Formation of Hydrazide: : The brominated benzoic acid is then reacted with 2,2-dimethylhydrazine to form the hydrazide derivative. This reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
-
Introduction of Ethoxy and Oxopropyl Groups: : The final step involves the introduction of the ethoxy and oxopropyl groups. This can be achieved by reacting the hydrazide derivative with ethyl 3-bromopropionate under basic conditions, such as using sodium ethoxide (NaOEt) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
-
Substitution: : The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, KSCN in acetone.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, thiocyanates.
Applications De Recherche Scientifique
Benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-hydrazide: Lacks the dimethyl substitution on the hydrazide group.
Benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazine: Similar structure but with a hydrazine instead of a hydrazide group.
Uniqueness
Benzoic acid, 3-bromo-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to the presence of both the ethoxy and oxopropyl groups, which can influence its reactivity and interaction with biological targets. The dimethyl substitution on the hydrazide group also adds steric hindrance, potentially affecting its binding properties and stability.
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
Propriétés
Numéro CAS |
96804-54-5 |
|---|---|
Formule moléculaire |
C14H19BrN2O3 |
Poids moléculaire |
343.22 g/mol |
Nom IUPAC |
ethyl 3-[(3-bromobenzoyl)-(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C14H19BrN2O3/c1-4-20-13(18)8-9-17(16(2)3)14(19)11-6-5-7-12(15)10-11/h5-7,10H,4,8-9H2,1-3H3 |
Clé InChI |
CMDFQUYFWQABHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(C(=O)C1=CC(=CC=C1)Br)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



